4'-Azetidinomethyl-3,5-dichlorobenzophenone
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Description
The compound 4'-Azetidinomethyl-3,5-dichlorobenzophenone is not directly mentioned in the provided papers. However, the papers discuss various azetidinone derivatives, which are closely related to the compound . Azetidinones, or beta-lactams, are a class of four-membered cyclic lactams known for their biological significance, particularly in the synthesis of beta-lactam antibiotics .
Synthesis Analysis
The synthesis of azetidinone derivatives is a topic of interest due to their biological activities. For instance, a mild four-carbon homologation of a 4-formyl-substituted azetidinone has been described as a route to key intermediates in the synthesis of carbacephem antibiotics . Additionally, the amino-Claisen rearrangement of 4-(2-vinyl-azetidino)-1,2-benzoquinones has been used to produce heterobicyclic quinones . These methods demonstrate the versatility of azetidinones in synthetic organic chemistry.
Molecular Structure Analysis
X-ray crystallographic analysis has been employed to determine the structure of azetidinone derivatives. For example, the structure of a 4,4'-disubstituted azetidin-2-one has been confirmed through this technique . Similarly, the trans and cis isomers of a methylthio-4-methoxyimino-2-azetidinone have been synthesized and their structures investigated by X-ray diffraction . These studies highlight the importance of molecular structure in understanding the properties and reactivity of azetidinone derivatives.
Chemical Reactions Analysis
Azetidinones undergo various chemical reactions that are useful in synthetic chemistry. The reaction of imine derivatives with ketenes generated from chloroacetylchloride and triethylamine in 1,4-dioxane has been used to prepare N-3-chloro-4-[2'-hydroxy-5'-(phenylazo)phenyl]azetidin-2-ones . These reactions are crucial for the development of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinones are influenced by their molecular structure. The strained beta-lactam ring of azetidinones is a key feature that imparts reactivity and is exploited in the synthesis of various biologically important compounds . The analysis of structure-activity relationships for azetidin-2-ones targeting tubulin has led to the discovery of potent antiproliferative compounds, indicating the significance of the torsional angle between phenyl rings in their antiproliferative activity .
Scientific Research Applications
Antimicrobial and Cytotoxic Activities
Azetidinone derivatives, including those related to 4'-Azetidinomethyl-3,5-dichlorobenzophenone, have been synthesized and evaluated for their antimicrobial and cytotoxic properties. For instance, a study synthesized a series of azetidinone derivatives from 4-aryloxymethylcoumarins and 4-aryliminomethyl-phenols, which demonstrated significant antimicrobial activity against a variety of microorganisms and potent cytotoxic activity in brine shrimp bioassay, indicating their potential in developing new antimicrobial agents (Keri, Hosamani, Shingalapur, & Reddy, 2009).
Antitumor Agents Targeting Tubulin
Research into 3-phenoxy-1,4-diarylazetidin-2-ones has led to the discovery of compounds with potent antiproliferative effects, particularly against breast cancer cell lines. These compounds interfere with tubulin polymerization, disrupt microtubular structure, and induce G2/M arrest and apoptosis in cancer cells, making them promising candidates for antitumor therapy (Greene et al., 2016).
Synthetic Applications
Azetidinones, including derivatives of 4'-Azetidinomethyl-3,5-dichlorobenzophenone, are valuable intermediates in organic synthesis, allowing access to diverse chemical spaces for drug discovery. Studies have demonstrated the synthesis of 3,3-diarylazetidines through calcium(II)-catalyzed reactions, showcasing the versatility of azetidinones in synthesizing complex drug-like compounds (Denis et al., 2018).
Antiproliferative Activity on Human Breast Cancer Cell Lines
Certain 3-chloro-azetidin-2-one derivatives have shown interesting antiproliferative activity on human breast cancer cell lines, suggesting their potential as alternatives for breast cancer treatment. These studies highlight the therapeutic potential of azetidinone derivatives in oncology (Chimento et al., 2013).
properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(3,5-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-15-8-14(9-16(19)10-15)17(21)13-4-2-12(3-5-13)11-20-6-1-7-20/h2-5,8-10H,1,6-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPFAEXMXHLUSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642825 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Azetidinomethyl-3,5-dichlorobenzophenone | |
CAS RN |
898757-02-3 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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